
2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexyl-substituted silanes with oxygen-containing reagents under controlled conditions. One common method involves the use of hexyltrichlorosilane as a starting material, which undergoes hydrolysis and subsequent condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or hexane and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods also emphasize safety measures and environmental considerations to minimize waste and emissions .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The presence of silicon atoms in its structure allows for unique interactions with biological molecules, potentially enhancing its efficacy in drug delivery and therapeutic applications .
Comparación Con Compuestos Similares
- 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6-Hexamethyl-2,4,6-trisila-1,3,5-trioxacyclohexane
- 2,2,4,4,6,6-Hexamethyl-s-trithiane
Comparison: Compared to similar compounds, 2,2,4,4,6,6-Hexahexyl-1,3,5,2,4,6-trioxatrisilinane exhibits unique properties due to the presence of hexyl groups, which can influence its solubility, reactivity, and interactions with other molecules. The hexyl groups provide increased hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential in industrial and biomedical applications .
Propiedades
Número CAS |
105216-71-5 |
|---|---|
Fórmula molecular |
C36H78O3Si3 |
Peso molecular |
643.3 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexahexyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C36H78O3Si3/c1-7-13-19-25-31-40(32-26-20-14-8-2)37-41(33-27-21-15-9-3,34-28-22-16-10-4)39-42(38-40,35-29-23-17-11-5)36-30-24-18-12-6/h7-36H2,1-6H3 |
Clave InChI |
CFPKQTSQCUDPJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCC)CCCCCC)(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


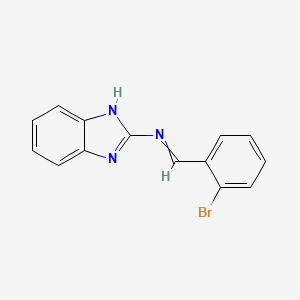
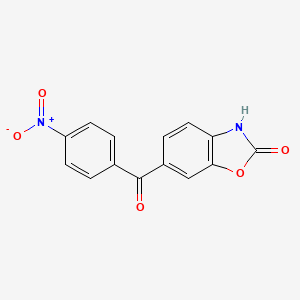
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
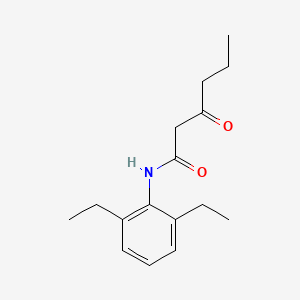
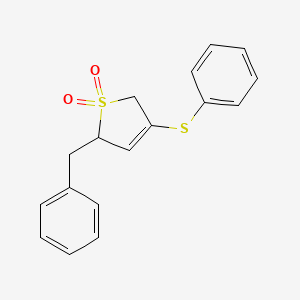
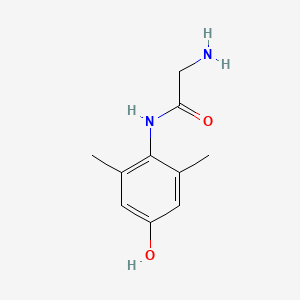
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
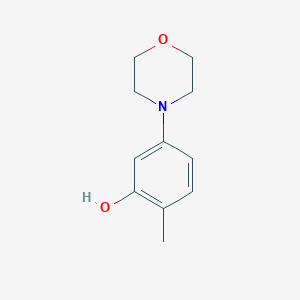
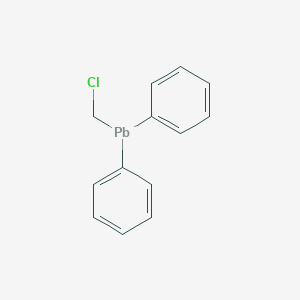
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
